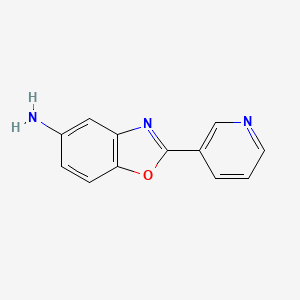
2-Pyridin-3-yl-benzooxazol-5-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyridin-3-yl-benzooxazol-5-ylamine is a chemical compound with the molecular formula C12H9N3O and a molecular weight of 211.22 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 2-Pyridin-3-yl-benzooxazol-5-ylamine consists of 12 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom . The exact structure can be found in databases like PubChem .Physical And Chemical Properties Analysis
2-Pyridin-3-yl-benzooxazol-5-ylamine has a molecular weight of 211.22 and a molecular formula of C12H9N3O . More specific physical and chemical properties are not provided in the search results.Aplicaciones Científicas De Investigación
Proteomics Research
“2-Pyridin-3-yl-benzooxazol-5-ylamine” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various ways in this field, such as in the study of protein interactions, structure determination, or in the development of new techniques for protein analysis .
Antimicrobial Agents
There has been research into the development of new antimicrobial agents using similar compounds . Given the increasing clinical importance of drug-resistant fungal and bacterial pathogens, compounds like “2-Pyridin-3-yl-benzooxazol-5-ylamine” could potentially be used to develop new antimicrobial drugs .
Antibacterial Applications
Compounds similar to “2-Pyridin-3-yl-benzooxazol-5-ylamine” have been synthesized and tested for their antibacterial properties . These compounds were tested against Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis), Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa), and the fungus Candida albicans .
Antiviral Applications
While there is no direct evidence of “2-Pyridin-3-yl-benzooxazol-5-ylamine” being used in antiviral applications, similar compounds have been known to exhibit antiviral properties . Therefore, it’s possible that this compound could also be explored for potential antiviral applications.
Antiulcer Proton-Pump Inhibiting
Compounds with similar structures have been known to exhibit antiulcer proton-pump inhibiting properties . This suggests that “2-Pyridin-3-yl-benzooxazol-5-ylamine” could potentially be used in the treatment of ulcers.
Anticancer Applications
Similar compounds have been known to exhibit anticancer properties . Therefore, “2-Pyridin-3-yl-benzooxazol-5-ylamine” could potentially be explored for its anticancer applications.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-pyridin-3-yl-1,3-benzoxazol-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c13-9-3-4-11-10(6-9)15-12(16-11)8-2-1-5-14-7-8/h1-7H,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITFJBVWVZSRNHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC3=C(O2)C=CC(=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352903 |
Source


|
| Record name | 2-Pyridin-3-yl-benzooxazol-5-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyridin-3-yl-benzooxazol-5-ylamine | |
CAS RN |
61382-21-6 |
Source


|
| Record name | 2-Pyridin-3-yl-benzooxazol-5-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Cyclohexyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B1300735.png)

![2-[(Furan-2-ylmethyl)-amino]-N-p-tolyl-acetamide](/img/structure/B1300741.png)


![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-phenyl-acetamide](/img/structure/B1300750.png)
![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-cyclopentyl-acetamide](/img/structure/B1300751.png)

![2-[5-(2-Amino-phenyl)-tetrazol-2-yl]-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B1300755.png)
![[4-Ethyl-5-(2-methoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B1300762.png)
![5,7-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1300764.png)
![[4-Ethyl-5-(4-hydroxyphenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B1300766.png)
![7,8-Dihydro-4H-thieno[3,2-b]azepin-5(6H)-one](/img/structure/B1300777.png)
